N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c1-18-22(27-29-24-11-5-6-13-25(24)31-27)10-7-12-23(18)28-26(30)21-16-14-20(15-17-21)19-8-3-2-4-9-19/h2-17H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLLSYVITAJRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide can be achieved through multiple synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with 2-methyl-3-bromobenzaldehyde, followed by coupling with biphenyl-4-carboxylic acid under appropriate reaction conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Neurodegenerative Disorders
One of the primary applications of this compound is in the treatment of neurodegenerative disorders. Research indicates that benzothiazole derivatives exhibit neuroprotective properties, making them potential candidates for treating conditions like Alzheimer’s disease and Parkinson’s disease. The mechanism involves the inhibition of amyloid-beta aggregation, which is a hallmark of Alzheimer’s pathology .
Case Study:
A study demonstrated that a related benzothiazole compound significantly reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Anticancer Activity
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide has shown promise in cancer research. It exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis via the activation of caspase pathways and inhibits tumor growth in xenograft models .
Data Table: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Caspase activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Organic Electronics
The compound's unique molecular structure also makes it suitable for applications in organic electronics, particularly as an organic semiconductor. Its high charge mobility and stability under operational conditions are beneficial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study:
Recent advancements have shown that incorporating this compound into OLEDs resulted in devices with enhanced brightness and efficiency compared to traditional materials .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Synthesis Route:
- Step 1: Synthesis of 1,3-benzothiazole derivative.
- Step 2: Coupling with 2-methylphenyl boronic acid via Suzuki coupling.
- Step 3: Carboxamide formation through reaction with appropriate carboxylic acid derivatives.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its antibacterial and antifungal properties .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, synthesis routes, and biological/physical properties of the target compound and related analogs:
Key Findings and Structure-Activity Relationships (SAR)
Diuretic Activity
The target compound’s diuretic superiority over analogs (e.g., halogen-substituted derivatives) highlights the importance of the 2-methylphenyl group on the benzothiazole ring. Substitutions like Cl or Br reduce activity, likely due to steric hindrance or electronic effects that disrupt target binding .
Therapeutic Target Specificity
TAK632 exemplifies how complex substitutions (cyano, trifluoromethyl) on benzothiazole carboxamides enable engagement with kinase targets (BRAF dimers). In contrast, the target compound’s simpler structure prioritizes renal efficacy, underscoring the role of substituent complexity in therapeutic specialization .
Physical Properties
N-(1,3-Benzothiazol-2-yl)benzamide derivatives lack the biphenyl group present in the target compound, resulting in distinct optical and thermal behaviors. The biphenyl moiety likely enhances π-π stacking and molecular rigidity, which may contribute to both diuretic efficacy and crystallographic stability .
Methodological Insights
- Synthesis and Characterization : The target compound and its diuretic analogs were confirmed via NMR, MS, and elemental analysis, consistent with methods used for triazole-benzothiazole hybrids .
Biological Activity
Overview
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities. Understanding the biological activity of this compound can provide insights into its potential applications in drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carboxylic acid derivatives.
- Biphenyl Structure Introduction : The biphenyl structure can be synthesized using coupling reactions such as Suzuki or Heck reactions.
- Carboxamide Formation : The final step involves the reaction of the biphenyl derivative with an amine to form the carboxamide linkage.
The resulting structure is characterized by a benzothiazole ring attached to a biphenyl backbone with a carboxamide functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies have shown that benzothiazole derivatives can inhibit kinases and other critical enzymes in cancer progression.
- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi in vitro .
- Anticancer Properties : A study highlighted the potential of benzothiazole derivatives as anticancer agents, showing that certain compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Toxicity Profiling : The ToxCast program evaluated numerous chemicals including those related to benzothiazole structures for their biological interactions. It was found that these compounds could exhibit varying degrees of toxicity depending on their structural modifications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamoyl}biphenyl-4-carboxamide | Carbamoyl group instead of carboxamide | Moderate anticancer activity |
| N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}biphenyl-4-carboxamide | Carbamothioyl group | Enhanced enzyme inhibition |
The presence of different functional groups significantly impacts the biological activity and specificity towards various targets.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling biphenyl-4-carboxylic acid derivatives with amines using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) .
- Benzothiazole ring construction : Cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic or oxidative conditions .
- Purification : Techniques such as column chromatography, recrystallization, or HPLC to achieve >95% purity. Reaction progress is monitored via TLC and NMR .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- Spectroscopic techniques : - and -NMR for functional group analysis, IR spectroscopy for identifying carbonyl (C=O) and amine (N-H) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction studies refined using SHELXL (part of the SHELX suite) for absolute configuration determination .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- In vitro enzyme inhibition assays : Testing against kinases, proteases, or other target enzymes via fluorescence/absorbance-based readouts .
- Cytotoxicity profiling : Using cell lines (e.g., HEK293, HeLa) with MTT or resazurin assays to determine IC₅₀ values .
- Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict binding affinity to proteins like EGFR or TNF-α .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Validation strategies : Perform mutational analysis of predicted binding residues (e.g., alanine scanning) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (using GROMACS or AMBER) to identify false-positive docking poses .
- Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
Q. What experimental design considerations are critical for optimizing synthetic yield?
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using factorial designs .
- Reaction monitoring : Real-time FTIR or in situ NMR to detect intermediates and adjust conditions dynamically .
- Scale-up challenges : Address solubility issues (e.g., using DMF/water mixtures) and thermal stability via differential scanning calorimetry (DSC) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize analogs with modifications to the benzothiazole (e.g., chloro, methoxy) or biphenyl (e.g., fluoro, nitro) moieties .
- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores .
- QSAR modeling : Use cheminformatics tools (e.g., MOE, RDKit) to correlate structural descriptors with activity .
Q. What advanced techniques are used to study its mechanism of action?
- Target identification : CRISPR-Cas9 knockout libraries or chemical proteomics (e.g., affinity pull-down with biotinylated probes) .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
- In vivo models : Efficacy testing in rodent models of disease (e.g., inflammation, cancer) with PK/PD profiling .
Q. How can crystallographic data address polymorphism or stability issues?
- Polymorph screening : Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) and analyze forms via PXRD .
- Stability studies : Monitor crystal structure changes under accelerated conditions (40°C/75% RH) using DSC/TGA .
- SHELX refinement : Employ twin refinement and disorder modeling for challenging datasets .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Quality control : Enforce strict purity standards (e.g., ≥95% by HPLC) and characterize each batch with NMR/HRMS .
- Bioassay standardization : Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize results .
Q. What strategies mitigate toxicity while maintaining efficacy?
- Selectivity profiling : Screen against off-target panels (e.g., hERG, CYP450) to identify liabilities .
- Prodrug design : Modify carboxyl or hydroxyl groups to improve pharmacokinetics and reduce cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
